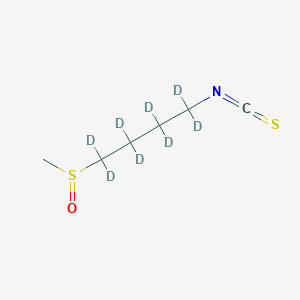
(S)-(-)-3-(Benzoylthio)-2-methylpropansäure
Übersicht
Beschreibung
(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid is a chiral compound with the molecular formula C11H12O3S It is known for its unique structural features, which include a benzoylthio group attached to a 2-methylpropanoic acid backbone
Wissenschaftliche Forschungsanwendungen
(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid typically involves a multi-step process. One common method starts with the condensation of thioacetic acid with methacrylic acid to form 3-acetyl-mercapto-2-methylpropionic acid. This intermediate is then subjected to hydrolysis and esterification reactions to yield the racemic mixture of 3-benzoylthio-2-methylpropionic acid. The final step involves the resolution of the racemic mixture using a chiral resolving agent, such as D-(+)-N-benzyl-α-phenylethylamine, to obtain the desired (S)-enantiomer .
Industrial Production Methods
Industrial production methods for (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid are similar to laboratory-scale synthesis but are optimized for higher yields and efficiency. These methods often involve the use of large-scale reactors and automated systems to control reaction conditions precisely. The key steps include the condensation, hydrolysis, esterification, and resolution processes, with careful monitoring of temperature, pH, and reaction times to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The benzoylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiols or other reduced sulfur-containing derivatives.
Substitution: The benzoylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Eigenschaften
IUPAC Name |
(2S)-3-benzoylsulfanyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-8(10(12)13)7-15-11(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAYPPFBOJCRPN-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00993509 | |
| Record name | 3-(Benzoylsulfanyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72679-02-8 | |
| Record name | (2S)-3-(Benzoylthio)-2-methylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72679-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-3-(Benzoylthio)-2-methylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072679028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Benzoylsulfanyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-(benzoylthio)-2-methylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the advantages of using Candida antarctic lipase B (CALB) for the synthesis of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid?
A1: CALB exhibits high enantioselectivity towards (R)-3-benzoylthio-2-methylpropyl pyrazolide and (R)-3-benzoylthio-2-methylpropyl 1,2,4-triazolide, enabling the efficient kinetic resolution of the racemic mixture. [] This means that CALB preferentially catalyzes the hydrolysis of the (R)-enantiomer, leaving the desired (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid in higher purity. [] Researchers have found that CALB achieves an impressive enantioselectivity (E) of 217 at 45°C, indicating a strong preference for the (R)-enantiomer. []
Q2: Besides CALB, have other lipases been investigated for the synthesis of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid?
A3: Yes, research has also explored the use of Amano P-30 lipase from Pseudomonas sp. for the stereoselective esterification of racemic 3-(Benzoylthio)-2-methylpropanoic acid with methanol. [] This method successfully yielded the (R)-(+)-methyl ester and unreacted (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid with high optical purity. [] This research highlights that various lipases can be employed for the enantioselective synthesis of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid, offering flexibility in process development and optimization.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)


![2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester](/img/structure/B29857.png)
![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)








